molecular formula C11H19NO2 B1444569 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine CAS No. 1257080-97-9

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine

Cat. No.: B1444569
CAS No.: 1257080-97-9
M. Wt: 197.27 g/mol
InChI Key: KTUITLXLOCRTDS-UHFFFAOYSA-N
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Description

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is a nitrogen-containing heterocyclic compound featuring a tetrahydropyridine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl group at the 4-position. The Boc group is widely used in organic synthesis to protect amines from unwanted reactions, enhancing stability during multi-step syntheses . This compound is primarily employed as an intermediate in pharmaceutical and agrochemical research, where controlled deprotection of the Boc group enables selective functionalization of the amine.

Properties

IUPAC Name

tert-butyl 4-methyl-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUITLXLOCRTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Pyridine Boronic Acid Esters and Halides (Two-Step Reduction Method)

A practical industrially viable method involves:

  • Step 1: Formation of Quaternary Salt

    Starting from pyridine-4-boronic acid pinacol ester, reaction with a halide (such as benzyl chloride) in chlorobenzene solvent under reflux forms a quaternary ammonium salt.

  • Step 2: Reduction to Tetrahydropyridine

    The quaternary salt is then reduced with sodium borohydride in an aprotic solvent like tetrahydrofuran at low temperatures (below 0°C) to yield the N-substituted tetrahydropyridine boronic acid ester.

  • Yields and Purity

    This method achieves high yield (88%) and high purity (GC purity ~97.9%) with simple workup and no need for palladium catalysts or ultralow temperatures.

Step Reagents/Conditions Outcome Yield (%) Purity (%)
1 Pyridine-4-boronic acid pinacol ester + benzyl chloride, reflux in chlorobenzene Quaternary ammonium salt Not specified Not specified
2 Sodium borohydride, THF, -10 to 0 °C N-substituted tetrahydropyridine boronic acid ester 88 97.9

This method is scalable and cost-effective, suitable for industrial production.

Multi-Step Synthesis via Boc-Protected Piperidone and Palladium-Catalyzed Borylation

A more complex but well-characterized method involves:

  • Step 1: Preparation of N-(tert-butoxycarbonyl)-4-piperidone

  • Step 2: Formation of bis(trifluoromethane sulfonyl) imine derivative

    4-aminopyridine is reacted with trifluoromethanesulfonic anhydride in dichloromethane at low temperature to form the bis(trifluoromethane sulfonyl) imine intermediate.

  • Step 3: Coupling and Borylation

    The imine intermediate reacts with N-Boc-4-piperidone, diisopropylamine, and n-butyllithium in tetrahydrofuran under low temperature (-60 to -70 °C), followed by palladium-catalyzed borylation using bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst in dioxane at 80–100 °C.

  • Yields and Purity

    The overall yield ranges between 51% and 58% with high purity (98.2–99.6%). The process avoids costly raw materials and column chromatography, improving cost and cycle time.

Step Reagents/Conditions Outcome Yield (%) Purity (%)
1 4-aminopyridine + trifluoromethanesulfonic anhydride, DCM, 0-5 °C bis(trifluoromethane sulfonyl) imine intermediate Not specified Not specified
2 Imine + N-Boc-4-piperidone + diisopropylamine + n-butyllithium, THF, -60 to -70 °C 3,6-dihydro-4-[[(trifluoromethyl) sulfonyl]oxy]-1(2H)-pyridine carboxylic acid tert-butyl ester Not specified Not specified
3 Palladium-catalyzed borylation with bis(pinacolato)diboron, potassium acetate, dioxane, 80-100 °C N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester 51–58 98.2–99.6

This method is well-documented and provides a reliable route for high-purity product suitable for pharmaceutical intermediates.

Synthesis of 4-Methylenepiperidine Intermediates and Further Functionalization

  • A related approach involves synthesizing 4-methylenepiperidine intermediates via double allylation of iminodiacetic acid diesters, followed by transformations to introduce ketone and double bonds to obtain tetrahydropyridine derivatives.

  • Subsequent Wittig reactions enable the formation of α,β-unsaturated esters on the ring.

  • Although this method is more focused on analogs, it provides a route to 4-substituted tetrahydropyridines, which can be adapted for Boc-protected derivatives.

Comparative Analysis of Preparation Methods

Feature Pyridine Boronic Acid Ester Route Boc-Piperidone Palladium Route 4-Methylenepiperidine Route
Starting Materials Pyridine-4-boronic acid pinacol ester, halides N-Boc-4-piperidone, 4-aminopyridine, reagents Iminodiacetic acid diester, dichloride
Key Reactions Quaternary salt formation, NaBH4 reduction Imine formation, lithiation, Pd-catalyzed borylation Double allylation, ketone formation, Wittig reaction
Reaction Conditions Reflux, low temperature borohydride reduction Low temperature lithiation, Pd catalysis at 80–100 °C Multi-step, varying conditions
Yield High (88%) Moderate (51–58%) Not specified, moderate
Purity High (~98%) Very high (98–99.6%) Not specified
Scalability Industrially scalable, cost-effective More complex, catalyst-dependent More synthetic steps, less direct
Advantages Simple, efficient, avoids Pd catalyst High purity, well-characterized intermediates Versatile for analog synthesis

Characterization Data Highlights

  • Nuclear Magnetic Resonance (NMR) : Characteristic proton shifts confirm the tetrahydropyridine ring and Boc group.

    For example, in the palladium-catalyzed route, ^1H NMR (400 MHz, CDCl3) shows:

    • δ 6.492 (s, 1H) corresponding to the proton at the 2-position of the piperidine ring.
    • δ 1.488 (s, 9H) for the tert-butyl protons of the Boc group.
    • δ 1.291 (s, 12H) for methyl groups on the boronic acid ester.
  • Purity Assessment : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm high purity (>97%).

  • Mass Spectrometry and Melting Point : Used to confirm molecular weight and compound identity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to create diverse derivatives that can be tailored for specific applications.

Medicinal Chemistry

The compound is employed as an intermediate in the synthesis of bioactive compounds and pharmaceuticals. Its structural characteristics contribute to its potential therapeutic effects. Notably:

  • Neuroprotective Effects : Research indicates that derivatives of tetrahydropyridine may exhibit neuroprotective properties against conditions such as Parkinson's disease by reducing neurotoxicity and enhancing motor function in animal models .
  • Antimicrobial Activity : Studies have shown that tetrahydropyridine derivatives can inhibit the growth of various bacteria and fungi by disrupting cell membranes or interfering with metabolic pathways .

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and as a substrate in biochemical assays. The compound's reactivity allows it to interact with molecular targets such as enzymes and receptors.

Neuroprotection in MPTP Model

In a study utilizing the MPTP model for Parkinson's disease, derivatives of tetrahydropyridine demonstrated significant reductions in neurotoxicity and improvements in motor function compared to control groups. This suggests potential therapeutic applications for neurodegenerative disorders .

Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of various tetrahydropyridine derivatives against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the tetrahydropyridine structure significantly enhanced antibacterial activity .

Mechanism of Action

The mechanism of action of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing selective reactions at other positions of the molecule. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine diverge significantly from structurally related tetrahydropyridine derivatives. Below is a comparative analysis:

Table 1: Key Properties of 1-Boc-4-methyl-THP and Analogous Compounds

Compound Substituents Neurotoxic Potential Metabolic Pathway Primary Application
1-Boc-4-methyl-THP Boc (1-position), methyl (4) None Non-enzymatic (Boc deprotection) Synthetic intermediate
MPTP (1-methyl-4-phenyl-THP) Phenyl (4), methyl (1) High MAO-B oxidation to MPP⁺ Parkinson’s disease models
TMMP (1-methyl-4-(methylpyrrol-2-yl)-THP) Methylpyrrole (4), methyl (1) High MAO-B oxidation to pyridinium ion Neurotoxicity studies
1-Methyl-4-(hydroxymethyl)-THP Hydroxymethyl (4), methyl (1) Low/None Uncharacterized Chemical intermediate

Structural and Functional Insights

Neurotoxicity Mechanisms: MPTP and TMMP are metabolized by monoamine oxidase B (MAO-B) into toxic pyridinium ions (MPP⁺ and TMMP⁺), which inhibit mitochondrial complex I, leading to dopaminergic neuron death . In contrast, the Boc group in 1-Boc-4-methyl-THP prevents enzymatic oxidation, rendering it non-neurotoxic . TMMP demonstrates greater dopamine depletion than MPTP in mice, highlighting the role of substituent electronic properties in toxicity .

Substituent Effects :

  • The phenyl group in MPTP enhances lipophilicity and facilitates blood-brain barrier penetration, whereas the methyl group in 1-Boc-4-methyl-THP reduces such penetration.
  • The Boc group introduces steric hindrance, blocking MAO-B interaction and subsequent bioactivation .

Synthetic Utility :

  • 1-Boc-4-methyl-THP is a versatile intermediate for amine protection, unlike MPTP and TMMP, which are terminal neurotoxic agents.
  • Derivatives like 1-methyl-4-(hydroxymethyl)-THP () are used in specialty syntheses but lack the Boc group’s protective advantages .

Research Findings

  • MPTP induces Parkinsonian symptoms in mice via dopamine depletion and nigral neuron loss, validating its use in disease modeling .
  • TMMP ’s higher potency than MPTP underscores the impact of heterocyclic substituents (e.g., methylpyrrole) on MAO-B affinity and toxin release .
  • 1-Boc-4-methyl-THP ’s inertness in neurotoxic pathways (due to Boc protection) makes it ideal for drug discovery workflows requiring stable amine intermediates .

Biological Activity

1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its chemical stability and solubility. Its structural characteristics contribute to various biological interactions, making it a subject of interest for drug development and therapeutic applications.

  • Chemical Formula : C_{10}H_{17}NO_2
  • CAS Number : 1257080-97-9
  • Molecular Weight : 183.25 g/mol

The presence of the tetrahydropyridine ring system is significant as it is often found in many biologically active molecules. The Boc group not only serves as a protecting group but also influences the compound's lipophilicity and overall reactivity.

Biological Activity Overview

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that tetrahydropyridine derivatives exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Tetrahydropyridine derivatives are also studied for their neuroprotective effects. For instance, compounds related to this compound have been evaluated in models of neurodegenerative diseases such as Parkinson's disease. They may exert protective effects against oxidative stress and apoptosis in neuronal cells.

Case Studies

  • Neuroprotection in MPTP Model : In a study using the MPTP model (a common model for Parkinson's disease), tetrahydropyridine derivatives demonstrated a reduction in neurotoxicity and improved motor function in treated mice compared to controls. This suggests potential therapeutic applications in neurodegenerative disorders .
  • Antimicrobial Efficacy : A series of experiments tested the antimicrobial efficacy of various tetrahydropyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the tetrahydropyridine structure enhanced antibacterial activity significantly .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in key metabolic pathways.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparative analysis is essential:

Compound NameStructure TypeKey ActivityReference
This compoundTetrahydropyridine derivativeNeuroprotective
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineNeurotoxicantInduces Parkinsonism
4-MethylpiperidinePiperidine derivativeAntimicrobial

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the secondary amine in 4-methyl-1,2,3,4-tetrahydropyridine. A standard approach involves using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in anhydrous dichloromethane at 0–25°C. Reaction monitoring via TLC or NMR is critical to avoid overprotection. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of moisture and temperature, as excess Boc₂O can lead to side products .

Q. How does the Boc protecting group enhance stability during functionalization of tetrahydropyridine derivatives?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group shields the amine from unwanted nucleophilic reactions or oxidation during subsequent steps (e.g., alkylation, acylation). Its stability under basic conditions allows selective deprotection using acidic reagents (e.g., HCl in dioxane or TFA) without disrupting the tetrahydropyridine ring. For example, Boc deprotection in 1-Boc-4-methyl derivatives is often followed by immediate neutralization to prevent ring-opening side reactions .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry in 1-Boc-4-methyl-tetrahydropyridine derivatives during asymmetric synthesis?

  • Methodological Answer : Stereochemical control is achieved through chiral catalysts or auxiliaries. For instance, enantioselective hydrogenation of pyridine precursors using palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) can yield optically active tetrahydropyridines. Alternatively, kinetic resolution during Boc protection with chiral bases has been reported. Characterization of diastereomers requires chiral HPLC or NOESY NMR to confirm spatial arrangements .

Q. How can researchers mitigate instability of intermediates in multi-step syntheses involving 1-Boc-4-methyl-tetrahydropyridine?

  • Methodological Answer : Air- and moisture-sensitive intermediates (e.g., free amines post-Boc deprotection) require inert atmosphere handling (Schlenk line or glovebox). Stabilization strategies include:

  • Immediate derivatization after deprotection (e.g., salt formation with HCl).
  • Low-temperature storage (-20°C under argon).
  • Use of stabilizing solvents like THF or DMF to prevent ring degradation.
    Instability issues are often detected via NMR monitoring of decomposition products like open-chain amines or oxidized species .

Q. What analytical techniques are most reliable for confirming the structure and purity of 1-Boc-4-methyl-tetrahydropyridine?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm Boc group integration (e.g., tert-butyl peaks at δ ~1.4 ppm) and tetrahydropyridine ring protons.
  • HPLC-MS : Reverse-phase HPLC with mass detection to verify molecular ion peaks and quantify purity (>95%).
  • FT-IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ confirms Boc presence.
  • X-ray crystallography : For absolute configuration determination in chiral derivatives .

Q. How should researchers address contradictory data in catalytic hydrogenation yields for Boc-protected tetrahydropyridines?

  • Methodological Answer : Discrepancies in reported yields often arise from variations in catalyst loading, solvent polarity, or hydrogen pressure. Systematic optimization involves:

  • Screening catalysts (e.g., Pd/C vs. Adams' catalyst).
  • Adjusting solvent systems (e.g., ethanol vs. ethyl acetate).
  • Monitoring reaction progress via GC-MS to identify intermediates or byproducts.
    For example, over-hydrogenation leading to piperidine derivatives can be minimized by reducing reaction time or H₂ pressure .

Q. What in vitro models are suitable for studying the neuropharmacological effects of 1-Boc-4-methyl-tetrahydropyridine derivatives?

  • Methodological Answer : Structural analogs like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are known neurotoxins targeting dopaminergic neurons. To assess similar bioactivity:

  • Use SH-SY5Y neuroblastoma cells for cytotoxicity assays (MTT or LDH release).
  • Monitor mitochondrial complex I inhibition via spectrophotometric methods.
  • Compare Boc-protected vs. deprotected analogs to evaluate the role of the amine group in toxicity.
    In vivo models (e.g., murine MPTP-induced Parkinsonism) require ethical approval and controlled dosing to avoid non-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-methyl-1,2,3,4-tetrahydro-pyridine

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